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Compound of Interest

Compound Name:
1-(2-Amino-3-

methylphenyl)ethanone

CAS No.: 53657-94-6

Cat. No.: B034590

Get Quote

CAS: 53657-94-6 | 1-(2-amino-3-methylphenyl)ethanone[1][2]

Executive Summary
2-Acetyl-6-methylaniline (also known as 2'-amino-3'-methylacetophenone) is a critical ortho-

substituted aniline derivative used primarily as a regiospecific building block for polycyclic

heterocycles, including indoles and quinolines.[1]

Unlike its isomers (e.g., 3-aminoacetophenone), this compound is not a commodity chemical.

[1] While listed in aggregator databases, it frequently suffers from "virtual inventory" status—

meaning suppliers synthesize it on demand, leading to high costs and 4–8 week lead times.

This guide provides a dual-track strategy for researchers:

Sourcing: Validated vendor identification and risk assessment.[1]

Synthesis: A robust, self-validating "Make" protocol (Sugasawa Reaction) to bypass supply

chain bottlenecks.
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Part 1: Chemical Profile & Identity
Ambiguity in nomenclature often leads to purchasing errors.[1] Ensure your procurement team

uses the following identifiers to avoid acquiring the wrong isomer.

Parameter Specification

Primary Name 2-Acetyl-6-methylaniline

IUPAC Name 1-(2-amino-3-methylphenyl)ethanone

CAS Number 53657-94-6

Molecular Formula C₉H₁₁NO

Molecular Weight 149.19 g/mol

Key Structural Feature
Acetyl group (-COCH₃) is ortho to the Amino

group (-NH₂), enabling cyclization.[1]

Structural Visualization
The steric crowding between the amino, methyl, and acetyl groups makes this molecule

chemically distinct and synthetically challenging compared to its meta or para counterparts.

Target Molecule: 2-Acetyl-6-methylaniline

Benzene Ring

Pos 1: Amino (-NH2)

Pos 2: Acetyl (-COCH3)
(Ortho to Amine)

Pos 6: Methyl (-CH3)
(Ortho to Amine)

Click to download full resolution via product page
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Figure 1: Structural connectivity highlighting the specific substitution pattern required for

downstream cyclization.[1]

Part 2: Commercial Availability & Sourcing
Strategy[1]
The "Virtual Inventory" Risk
Most listings for CAS 53657-94-6 on platforms like PubChem or ChemicalBook are

aggregators, not stock-holding manufacturers.[1] Ordering from these sources often triggers a

custom synthesis order disguised as a stock purchase.[1]

Validated Sourcing Decision Matrix
Use this logic flow to determine whether to buy or synthesize.
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Need 2-Acetyl-6-methylaniline

Quantity Required?

< 5 Grams

> 10 Grams

Timeline Critical?

Synthesis Strategy:
Execute Sugasawa Reaction

Cost: <$10/g
Time: 3 Days

Cost Efficiency

Sourcing Strategy:
Contact Specialty Vendors

(Enamine, MolPort, Combi-Blocks)
Expect $200-$500/g

No (4-6 weeks ok) Yes (< 1 week)

Click to download full resolution via product page

Figure 2: Decision matrix for sourcing 2-acetyl-6-methylaniline based on scale and timeline.

Recommended Vendor Types[1][3]
Tier 1 (Stock Likely): Specialized building block suppliers (e.g., Enamine, Combi-Blocks).[1]

Tier 2 (Synthesis on Demand): Aggregators (e.g., MolPort, eMolecules).[1]

Tier 3 (Avoid): General commodity suppliers (Sigma/Merck) usually do not stock this specific

isomer; they stock the 3-amino or 4-amino isomers.[1]

Part 3: Synthesis Protocol (The "Make" Option)[1]
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If commercial lead times are prohibitive, the Sugasawa Reaction is the authoritative method for

synthesizing this compound. Standard Friedel-Crafts acylation fails on free anilines due to

Lewis acid complexation deactivating the ring.[1] The Sugasawa method uses boron trichloride

(BCl₃) to activate the nitrile while protecting the amine.

Reaction Scheme
Precursor: o-Toluidine (2-Methylaniline) [CAS: 95-53-4] Reagents: Boron Trichloride (BCl₃),

Aluminum Chloride (AlCl₃), Acetonitrile (CH₃CN).[1]

o-Toluidine
(2-Methylaniline)

1. BCl3 (1.1 eq)
2. CH3CN (excess)

3. AlCl3 (1.1 eq)
Reflux

Boron-Imine
Complex

HCl (aq)
Hydrolysis

2-Acetyl-6-methylaniline
(Target)

Click to download full resolution via product page

Figure 3: Modified Sugasawa reaction pathway for ortho-acylation of o-toluidine.[1]

Step-by-Step Protocol
Safety Warning: BCl₃ is highly corrosive and reacts violently with water.[1] Perform all steps

under inert atmosphere (Argon/Nitrogen) in a fume hood.

Complexation:

Charge a dry 3-neck flask with o-toluidine (1.0 eq) and dry 1,2-dichloroethane (DCE) or

toluene.[1]

Cool to 0°C.[1][3]

Slowly add BCl₃ (1.1 eq, 1M solution in DCM/heptane) via syringe.[1] Observation: White

precipitate (amine-boron complex) forms.[1]

Acylation:

Add acetonitrile (1.5 eq) and AlCl₃ (1.1 eq) to the mixture.
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Reflux the mixture for 6–12 hours. The dual Lewis acid system forces the acylation to the

ortho position (position 6, as position 2 is blocked by the methyl group).

Hydrolysis & Workup:

Cool to room temperature.[1][3][4]

Carefully quench with ice-cold 2M HCl.

Heat the biphasic mixture to 80°C for 30 minutes to hydrolyze the ketimine intermediate.

Cool, separate layers, and extract the aqueous layer with DCM.

Wash organic layers with NaHCO₃ (sat) and brine.[1]

Purification:

The crude product is usually a yellow oil or low-melting solid.[1]

Purify via flash column chromatography (Hexanes:Ethyl Acetate, 9:1 gradient).[1]

Part 4: Quality Control & Characterization[1]
Verify the identity of your synthesized or purchased material using these diagnostic markers.
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Technique Diagnostic Feature Interpretation

¹H NMR (CDCl₃) δ 2.60 ppm (s, 3H)
Acetyl methyl group.[1] Distinct

singlet.

δ 2.20 ppm (s, 3H) Aryl methyl group.

δ 6.0–6.5 ppm (br s, 2H)
Amine (-NH₂).[1] Broad singlet,

disappears with D₂O shake.

δ 6.6–7.5 ppm (m, 3H)
Aromatic protons (1,2,3-

substitution pattern).[1]

IR Spectroscopy ~1640 cm⁻¹
Carbonyl (C=O) stretching (H-

bonded to amine).[1]

~3300–3400 cm⁻¹ Amine (N-H) stretching.[1]

LC-MS [M+H]⁺ = 150.2 Positive mode ionization.[1]

Self-Validation Check: In the ¹H NMR, if you see a singlet around δ 2.5–2.6 ppm (acetyl) but

the aromatic pattern is symmetric (two doublets), you likely have the para-isomer (4-amino-3-

methylacetophenone), which is a common impurity/mis-shipment.[1] The target molecule

(ortho-substituted) will show a complex multiplet or doublet-triplet-doublet aromatic pattern.[1]

Part 5: Applications in Drug Discovery[1]
This molecule is a "privileged structure" for synthesizing nitrogen heterocycles found in kinase

inhibitors and CNS drugs.[1]

Indole Synthesis (Modified Madelung):

Intramolecular cyclization of the N-formyl or N-acetyl derivative yields 7-methylindoles.[1]

Friedländer Synthesis:

Condensation with ketones/aldehydes yields 8-methylquinolines.[1]

Indazole Formation:
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Diazotization followed by cyclization creates 7-methylindazoles.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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